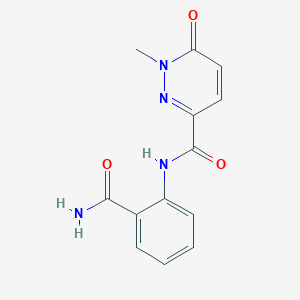![molecular formula C13H10F3N3OS B6579530 N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide CAS No. 1021225-43-3](/img/structure/B6579530.png)
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide (MSTB) is a synthetic compound belonging to the class of benzamides. It is a sulfonamide derivative that has been studied for its potential medicinal applications. MSTB has been studied for its ability to inhibit the growth of certain bacteria, fungi, and viruses, as well as its potential to serve as an anti-inflammatory agent. MSTB has also been studied for its potential role in cancer treatment and its ability to enhance the efficacy of other drugs.
Mechanism of Action
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide has been found to act as an inhibitor of enzymes involved in the biosynthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharide. This inhibition leads to the disruption of bacterial cell wall integrity, resulting in the death of the bacterial cell. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of fungal cell wall components, such as chitin and glucan, leading to the death of the fungal cell. This compound has also been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects
This compound has been found to possess antibacterial, antifungal, and antiviral activity, as well as anti-inflammatory effects. In addition, this compound has been found to inhibit the growth of certain cancer cell lines and enhance the efficacy of other drugs. This compound has also been found to possess antioxidant and anti-allergic activities.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide in laboratory experiments is that it is a relatively safe compound, with few reported side effects. In addition, this compound is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as potent as some other compounds, and its activity is limited to certain types of bacteria, fungi, and viruses.
Future Directions
Future research on N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide should focus on optimizing its synthesis process and exploring its potential applications in other areas, such as disease prevention and treatment. In addition, further studies should be conducted to determine the exact mechanisms of action of this compound and to identify other potential biochemical and physiological effects. Additionally, further research should be conducted to investigate the potential synergistic effects of this compound when used in combination with other drugs. Finally, more studies should be conducted to explore the potential of this compound as an adjuvant for other drugs.
Synthesis Methods
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide can be synthesized through a two-step process. The first step involves the condensation of 6-methylsulfanyl-3-pyridazinone with trifluoromethylbenzoyl chloride in the presence of a base. This is followed by the reaction of the resulting intermediate with sodium hydroxide to yield this compound.
Scientific Research Applications
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide has been studied for its potential medicinal applications. It has been shown to possess antibacterial, antifungal, and antiviral activity, as well as anti-inflammatory effects. This compound has also been studied for its potential role in cancer treatment, as it has been found to inhibit the growth of certain cancer cell lines. In addition, this compound has been found to enhance the efficacy of other drugs, such as doxorubicin and cisplatin.
properties
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c1-21-11-7-6-10(18-19-11)17-12(20)8-4-2-3-5-9(8)13(14,15)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGHQPSSKXFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6579450.png)
![N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579463.png)
![6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579464.png)
![6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579468.png)
![N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]thiophene-2-carboxamide](/img/structure/B6579475.png)
![5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide](/img/structure/B6579477.png)
![N-(4-{[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B6579490.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579494.png)
![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine](/img/structure/B6579500.png)
![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)

![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)

![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6579531.png)